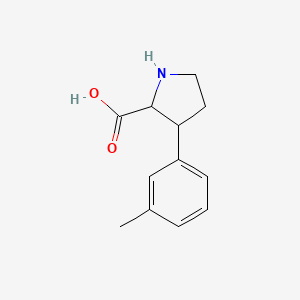
4-(Ethoxymethyl)cyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Ethoxymethyl)cyclohexane-1-carboxylic acid is a chemical compound with the molecular formula C10H18O3 and a molecular weight of 186.25 g/mol . It is a clear, colorless liquid with a purity of at least 95% . This compound is used in various advanced research and development applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for 4-(Ethoxymethyl)cyclohexane-1-carboxylic acid are not well-documented. it is reasonable to assume that large-scale synthesis would involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(Ethoxymethyl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The ethoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction could produce cyclohexanol derivatives.
Scientific Research Applications
4-(Ethoxymethyl)cyclohexane-1-carboxylic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for 4-(Ethoxymethyl)cyclohexane-1-carboxylic acid is not well-documented. as a carboxylic acid derivative, it likely interacts with molecular targets through hydrogen bonding and electrostatic interactions. The specific pathways and molecular targets involved would depend on the context of its use in research or therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
4-(Methoxycarbonyl)cyclohexane-1-carboxylic acid: Similar in structure but with a methoxycarbonyl group instead of an ethoxymethyl group.
Cyclohexanecarboxylic acid: A simpler compound with only a carboxylic acid group attached to the cyclohexane ring.
Uniqueness
4-(Ethoxymethyl)cyclohexane-1-carboxylic acid is unique due to the presence of the ethoxymethyl group, which can influence its reactivity and interactions with other molecules. This structural feature may provide distinct advantages in certain synthetic and research applications.
Properties
Molecular Formula |
C10H18O3 |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
4-(ethoxymethyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C10H18O3/c1-2-13-7-8-3-5-9(6-4-8)10(11)12/h8-9H,2-7H2,1H3,(H,11,12) |
InChI Key |
KJQCCDUXOUCTCK-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1CCC(CC1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-6-(aminomethyl)-7H,8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B13253146.png)

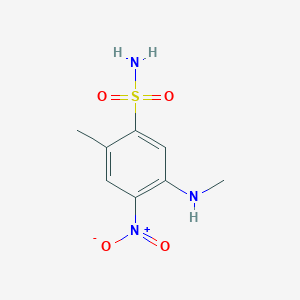
![3-[(6-Methyl-2,3-dihydro-1H-inden-1-yl)amino]propan-1-ol](/img/structure/B13253167.png)
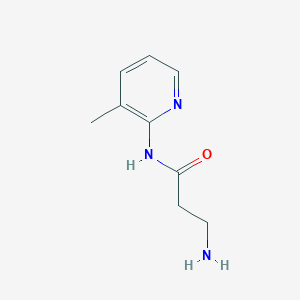
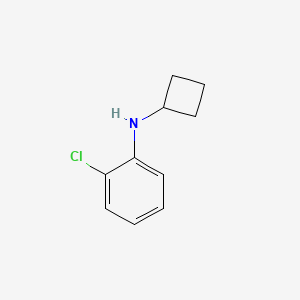
![2-[(2-Methylpropanesulfonyl)methyl]pyrrolidine](/img/structure/B13253187.png)
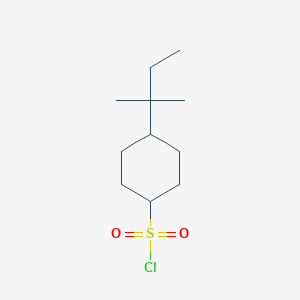

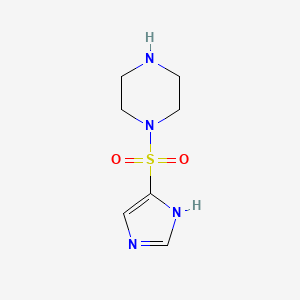
![1-Azaspiro[5.5]undecan-2-one](/img/structure/B13253200.png)

![1-[(4-Iodophenyl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13253208.png)
